
5-chloro-3-(3-fluorophenyl)-1H-1,2,4-triazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-chloro-3-(3-fluorophenyl)-1H-1,2,4-triazole is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a chlorine atom at the 5-position and a fluorophenyl group at the 3-position of the triazole ring. Triazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-3-(3-fluorophenyl)-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-fluorobenzonitrile with hydrazine hydrate to form 3-(3-fluorophenyl)hydrazine. This intermediate is then reacted with carbon disulfide and potassium hydroxide to form the corresponding dithiocarbazate. The dithiocarbazate undergoes cyclization with phosphorus oxychloride to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
5-chloro-3-(3-fluorophenyl)-1H-1,2,4-triazole can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The triazole ring can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The fluorophenyl group can undergo coupling reactions with various reagents to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Conditions typically involve the use of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Coupling Reactions: Reagents like palladium catalysts and ligands are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazoles, while coupling reactions can produce biaryl or polyaryl compounds.
科学研究应用
5-chloro-3-(3-fluorophenyl)-1H-1,2,4-triazole has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as an antifungal or anticancer agent.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 5-chloro-3-(3-fluorophenyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The triazole ring can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, in antifungal applications, the compound may inhibit the synthesis of ergosterol, a key component of fungal cell membranes, leading to cell death.
相似化合物的比较
Similar Compounds
5-chloro-3-(4-fluorophenyl)-1H-1,2,4-triazole: Similar structure but with a different position of the fluorine atom on the phenyl ring.
5-chloro-3-phenyl-1H-1,2,4-triazole: Lacks the fluorine atom on the phenyl ring.
3-(3-fluorophenyl)-1H-1,2,4-triazole: Lacks the chlorine atom at the 5-position.
Uniqueness
5-chloro-3-(3-fluorophenyl)-1H-1,2,4-triazole is unique due to the presence of both chlorine and fluorine substituents, which can influence its chemical reactivity and biological activity. The combination of these substituents can enhance the compound’s potency and selectivity in various applications.
属性
分子式 |
C8H5ClFN3 |
|---|---|
分子量 |
197.60 g/mol |
IUPAC 名称 |
5-chloro-3-(3-fluorophenyl)-1H-1,2,4-triazole |
InChI |
InChI=1S/C8H5ClFN3/c9-8-11-7(12-13-8)5-2-1-3-6(10)4-5/h1-4H,(H,11,12,13) |
InChI 键 |
MAWKXSQIYAZHIV-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)F)C2=NNC(=N2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


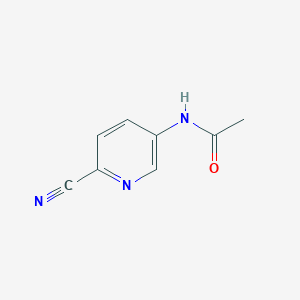
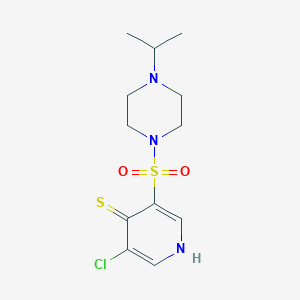
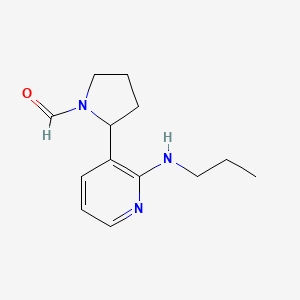
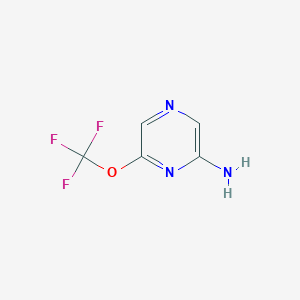
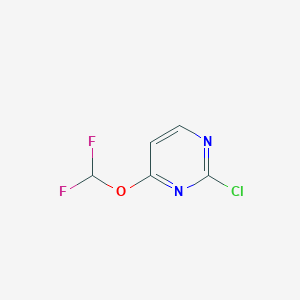


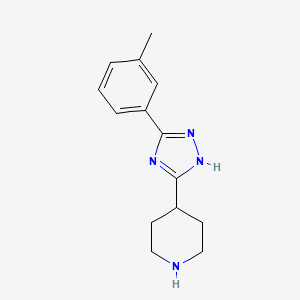
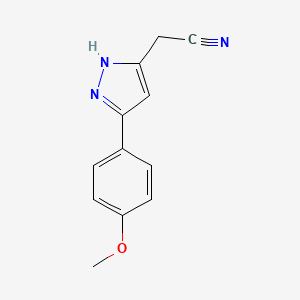

![2-(4-Chloro-1H-benzo[d]imidazol-2-yl)aniline](/img/structure/B11811652.png)

![3-Benzyl-3-azabicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B11811657.png)
![2-amino-N-[[(2S)-1-methylpiperidin-2-yl]methyl]propanamide](/img/structure/B11811665.png)
